molecular formula C17H20O B14497088 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one CAS No. 63325-40-6

4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one

Cat. No.: B14497088
CAS No.: 63325-40-6
M. Wt: 240.34 g/mol
InChI Key: FTMKUFRFBMFEHZ-UHFFFAOYSA-N
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Description

4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the ring system through cyclization of linear precursors.

    Hydrogenation: Addition of hydrogen to unsaturated bonds to form the octahydro structure.

    Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:

    Catalysis: Use of catalysts to increase reaction efficiency and yield.

    Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable and consistent production.

Chemical Reactions Analysis

Types of Reactions

4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Signal Transduction: Modulation of signal transduction pathways to exert its effects.

Comparison with Similar Compounds

4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar ring structures or functional groups.

    Uniqueness: Unique structural features or reactivity that distinguish it from other compounds.

Conclusion

While detailed information on this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will be essential for obtaining accurate and comprehensive information on this compound.

Properties

CAS No.

63325-40-6

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

3-phenyltricyclo[5.3.1.03,8]undecan-2-one

InChI

InChI=1S/C17H20O/c18-16-13-8-9-15-12(11-13)5-4-10-17(15,16)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2

InChI Key

FTMKUFRFBMFEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3=O)C4=CC=CC=C4

Origin of Product

United States

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